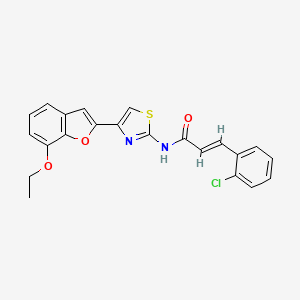
(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, C20H16ClNOS2, and is a member of the acrylamide family of compounds.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins within the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide has a number of biochemical and physiological effects within the body. These effects include the inhibition of certain enzymes and proteins, as well as the modulation of various signaling pathways within cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are many potential future directions for research involving (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide. One area of research could focus on the development of new drugs based on this compound, which could potentially lead to the development of new treatments for various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic effects. Finally, research could also focus on the optimization of the synthesis process for this compound, which could make it more accessible for researchers and potentially lead to new discoveries.
Méthodes De Synthèse
The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a complex process that involves multiple steps. One of the most common methods of synthesizing this compound is through the reaction of 2-chlorobenzaldehyde with ethyl 2-aminothiazole-4-carboxylate, followed by the reaction of the resulting product with 7-ethoxy-2-benzofuran-1-carboxylic acid chloride. The final step involves the reaction of the resulting product with acryloyl chloride to form (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide.
Applications De Recherche Scientifique
The potential applications of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in scientific research are vast. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. Additionally, this compound has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-2-27-18-9-5-7-15-12-19(28-21(15)18)17-13-29-22(24-17)25-20(26)11-10-14-6-3-4-8-16(14)23/h3-13H,2H2,1H3,(H,24,25,26)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMXXPLQTZMAD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

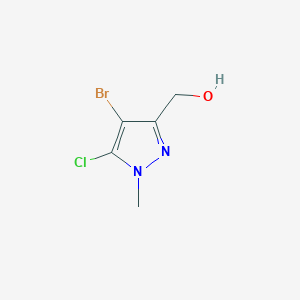
![2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2870731.png)
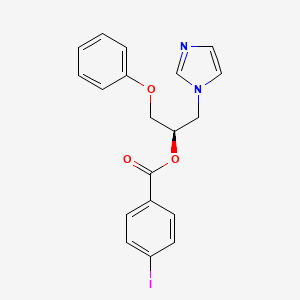

![4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2870738.png)
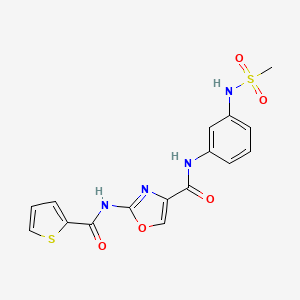

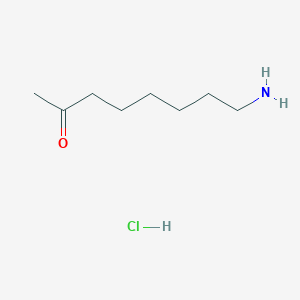
![1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride](/img/structure/B2870743.png)
![(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2870744.png)
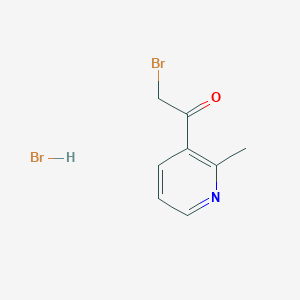
![4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2870748.png)

![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)